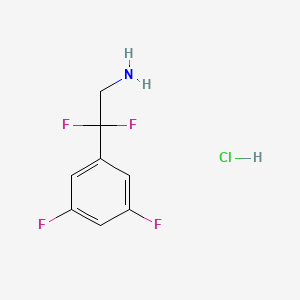

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethan-1-amine moiety. This compound is of interest in various scientific research applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Halogenation: Starting with 2,2-difluoroethan-1-amine, the compound can undergo halogenation with 3,5-difluorophenylboronic acid under specific reaction conditions.

Amination: Another method involves the amination of 3,5-difluorophenyl-2,2-difluoroethanol using ammonia or an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the fluorine atoms or other functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines, and reaction conditions such as elevated temperatures and the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with fewer fluorine atoms.

Substitution: Formation of amine derivatives or other substituted products.

Aplicaciones Científicas De Investigación

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including its role in enzyme inhibition or receptor binding.

Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

Pathways Involved: The exact pathways depend on the specific application but can include signaling pathways related to inflammation, cell growth, or apoptosis.

Comparación Con Compuestos Similares

2-(3,5-Difluorophenyl)acetonitrile: Similar structure but lacks the amine group.

3,5-Difluorophenylboronic acid: Similar phenyl group but different functional groups.

Uniqueness: 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to its combination of fluorine atoms and the amine group, which provides distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N and a molecular weight of 229.6 g/mol. This compound is characterized by its unique structure that includes difluorophenyl and difluoroethyl groups, which contribute to its biological activity. The compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈ClF₄N |

| Molecular Weight | 229.6 g/mol |

| IUPAC Name | 2-(3,5-Difluorophenyl)-2,2-difluoroethanamine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

| Purity | ≥ 95% |

Biological Activity

The biological activity of this compound has been investigated in several studies. Its structural features suggest potential interactions with various biological targets, particularly in the fields of neuropharmacology and oncology.

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, the difluorophenyl group may enhance binding affinity to certain targets due to increased lipophilicity and electronic effects.

Case Studies

- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry explored the effects of similar difluoroalkyl amines on neurotransmitter systems. The findings suggested that these compounds could modulate dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.

- Anticancer Activity : In vitro studies have shown that related difluoro compounds exhibit cytotoxic effects against various cancer cell lines. For example, a compound structurally similar to 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine was noted for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : Another study reported that difluoroethanamines could inhibit specific kinases involved in cancer progression. This inhibition can lead to decreased cell proliferation and increased cell death in tumor cells.

Research Findings

Several key findings from research on this compound include:

- Binding Affinity : The compound shows promising binding affinity to targets involved in neurodegenerative diseases.

- Safety Profile : Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to fully characterize the safety profile.

- Pharmacokinetics : Preliminary pharmacokinetic data suggest favorable absorption characteristics, making it a candidate for further drug development.

Análisis De Reacciones Químicas

Alkylation and Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and nucleophilic substitution under controlled conditions. In one synthesis route, 2,2-difluoroethylamine reacts with 3,5-difluorophenylboronic acid in a palladium-catalyzed cross-coupling reaction to form the target compound.

Key Reaction Conditions:

-

Reagents: 2,2-difluoroethylamine, 3,5-difluorophenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 80°C, 12 hours

-

Yield: ~71%

Acid-Base Reactions

The hydrochloride salt form dissociates in aqueous solutions, enabling acid-base equilibria. The free amine (pKa ~7.9) exhibits basicity comparable to aliphatic amines.

Key Observations:

-

Solubility: Freely soluble in water (>50 mg/mL).

-

Stability: Stable under acidic conditions (pH 2–6) but degrades in strong bases.

Photoredox-Mediated Reactions

The compound participates in radical cyclization under photoredox catalysis. For example, bromodifluoroethylamine derivatives undergo cyclization using [Ir(ppy)₃] as a catalyst to form fluorinated cyclic amines .

Example Reaction:

-

Catalyst: [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%)

-

Light Source: Visible light (450 nm)

Coupling Reactions with Aryl Halides

The difluorophenyl group engages in Suzuki-Miyaura couplings. Aryl halides react with the compound’s boronic ester derivatives to form biaryl structures .

Optimized Conditions:

Fluorine-Specific Reactivity

The geminal difluoro group influences electronic properties and reaction pathways:

-

Electron-Withdrawing Effect: Enhances stability of intermediates in radical reactions .

-

Hydrogen-Bonding: Fluorine atoms participate in weak interactions with biological targets (e.g., BACE1 inhibitors) .

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability: Decomposes above 200°C, releasing HF and NH₃.

-

Oxidative Stability: Resists oxidation by common agents (e.g., H₂O₂, KMnO₄) under mild conditions.

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMTWPOVMFTGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.